1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-
Description
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is a heterocyclic compound featuring a fused pyrazole-pyridine core. Its structure includes:
- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
- Substituents: A chloro group at the 5-position and a carboxaldehyde group at the 3-position.
These functional groups confer unique electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis. The aldehyde group (-CHO) is particularly reactive, enabling further derivatization via condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-2H-pyrazolo[3,4-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11) |
InChI Key |
DFKBULNGSXZERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound, 1H-pyrazolo[3,4-c]pyridine-3-carboxaldehyde, 5-chloro-, features a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyridine ring (positions 3–6). The carboxaldehyde at position 3 and chlorine at position 5 introduce steric and electronic complexities, necessitating precise control over:
- Regioselectivity : Ensuring correct fusion of the pyrazole and pyridine rings.
- Functional Group Compatibility : Introducing the aldehyde without side reactions.
- Chlorination Specificity : Directing halogenation to position 5.
Early synthetic routes for analogous pyrazolo-pyridines, such as pyrazolo[3,4-b]pyridines, often rely on 3-aminopyrazoles reacting with 1,3-dicarbonyl compounds. However, the [3,4-c] isomer demands distinct strategies due to differing ring fusion positions.
Preparation Methodologies
Pyridine Ring Construction on a Pyrazole Core
Cyclocondensation of 3-Amino-5-Chloropyrazole with 1,3-Dicarbonyl Derivatives
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency and Limitations
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation with glyoxal | 45 | One-pot synthesis | Low regioselectivity for Cl |
| Vilsmeier-Haack formylation | 60 | Late-stage functionalization | Over-chlorination risk |
| Japp-Klingemann annulation | 67 | High chlorine fidelity | Multi-step, costly reagents |
| TEMPO oxidation | 82 | Mild conditions, high yield | Requires hydroxymethyl precursor |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-.
Reduction: 1H-Pyrazolo[3,4-C]pyridine-3-methanol, 5-chloro-.
Substitution: 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-methoxy-.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carboxaldehyde groups can enhance its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[3,4-c]pyridazine Derivatives
- Example : 4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazine derivatives (Patent WO 2017/098367).
- Key Differences: Pyridazine vs. Pyridine: Pyridazine contains two nitrogen atoms in the six-membered ring (vs. Biological Activity: Pyridazine derivatives in the patent act as GABA receptor modulators for epilepsy and pain treatment, whereas pyridine-based analogs like the target compound may exhibit divergent pharmacological profiles due to altered electronic properties .
Pyrazolo[3,4-c]pyridine Carboxamides
- Example : Apixaban (CAS 503612-47-3), a carboxamide derivative.
- Key Differences :
- Functional Group : Apixaban has a carboxamide (-CONH2) at the 3-position, enhancing solubility and hydrogen-bonding capacity compared to the aldehyde group in the target compound.
- Applications : Apixaban is an anticoagulant, while the aldehyde group in 5-chloro-3-carboxaldehyde derivatives suggests utility as synthetic intermediates or enzyme inhibitors via Schiff base formation .
Substituent-Driven Comparisons
Halogen-Substituted Analogs
- Example: 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon).
- Key Differences: Core Structure: Pyrazon is a pyridazinone (non-fused system), whereas the target compound has a fused pyrazole-pyridine scaffold. Substituents: Both compounds feature a chloro group, but Pyrazon’s herbicidal activity (via photosynthesis inhibition) contrasts with the target compound’s unexplored bioactivity .
Ester and Boronic Acid Derivatives
- Example : Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride.
- Key Differences :
- Functional Group : The ester (-COOEt) in this derivative improves stability compared to the aldehyde group, which is prone to oxidation.
- Salt Form : The hydrochloride salt enhances aqueous solubility, a property absent in the neutral aldehyde derivative .
Biological Activity
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C6H4ClN3O
- Molecular Weight : 153.57 g/mol
- Density : 1.531 g/cm³
- PSA (Polar Surface Area) : 41.6 Ų
Biological Activity Overview
1H-Pyrazolo[3,4-C]pyridine derivatives exhibit a wide range of biological activities including:
- Antimicrobial effects
- Anticancer properties
- Inhibition of specific enzymes (e.g., FGFR, TBK1)
- Anti-inflammatory actions
Antimicrobial Activity
Research indicates that derivatives of 1H-pyrazolo[3,4-C]pyridine show significant antimicrobial activity against various pathogens. A study demonstrated the inhibitory effects of these compounds on bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of 5-Chloro-1H-Pyrazolo[3,4-C]pyridine
| Compound | Concentration (μM) | E. coli Inhibition | B. subtilis Inhibition | C. albicans Inhibition |
|---|---|---|---|---|
| PYR1 | 5 | 1.27 ± 0.106 | 1.0 ± 0.0 | 1.3 ± 0.07 |
| PYR2 | 10 | 1.6 ± 0.0 | 1.35 ± 0.07 | 1.45 ± 0.07 |
| PYR3 | 20 | 1.7 ± 0.0 | 1.72 ± 0.17 | 1.55 ± 0.07 |
Note: Values are means of three replicates ± SE.
Anticancer Activity
The compound has also been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. A specific derivative demonstrated significant antitumor activity in xenograft models.
Table 2: FGFR Inhibition by Pyrazolo[3,4-C]pyridine Derivatives
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | <10 | High |
| Compound B | <20 | Moderate |
| Compound C | <50 | Low |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-C]pyridine derivatives is significantly influenced by their structural features:
- Substituents at the N and C positions can enhance or diminish activity.
- The presence of functional groups such as aldehydes is associated with increased potency against specific bacterial strains.
Case Study: TBK1 Inhibition
Recent studies have highlighted the effectiveness of certain pyrazolo[3,4-C]pyridine derivatives as TBK1 inhibitors with an IC50 value as low as . These compounds were shown to inhibit downstream signaling pathways related to immune responses and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
